3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMIZSRZAPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to halogenated thienopyrimidines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidin-4-one derivatives. A series of compounds synthesized from this scaffold demonstrated significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In a study by Prabhakar et al. (2019), several derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable antibacterial properties with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. The study also evaluated antifungal activity against Candida albicans and Aspergillus niger, showing promising results for some compounds at concentrations of 100 and 200 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| 5h | Staphylococcus aureus | 50 | Candida albicans | 100 |
| 5g | Escherichia coli | 25 | Aspergillus niger | 200 |
Anticancer Activity
The thieno[3,2-d]pyrimidin-4-one derivatives have also been investigated for their anticancer properties. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Enzyme Inhibition
Research has indicated that thieno[3,2-d]pyrimidin-4-one derivatives can act as inhibitors of various enzymes linked to cancer progression. For instance, a study demonstrated that these compounds effectively inhibited the interaction between DNA repair proteins, which is crucial for the survival of cancer cells . This suggests their potential as therapeutic agents in cancer treatment.
Enzyme Inhibition in Mycobacterium tuberculosis
Another significant application of thieno[3,2-d]pyrimidin-4-one derivatives is in targeting Mycobacterium tuberculosis. A study reported that these compounds inhibit cytochrome bd oxidase, an essential enzyme for the bacterium's energy metabolism.
Case Study: Mycobacterial Inhibition
The structure-activity relationship (SAR) analysis revealed that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 6 to 54 μM. This finding underscores the potential of thieno[3,2-d]pyrimidin-4-one derivatives as candidates for developing new antitubercular drugs .
Summary of Applications
The applications of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one span several important areas in medicinal chemistry:
- Antimicrobial Agents : Effective against both bacterial and fungal infections.
- Anticancer Agents : Potential inhibitors of enzymes related to cancer cell survival.
- Antitubercular Agents : Targeting energy metabolism in Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis or cell death . The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key Observations:
Substituent Effects on Physicochemical Properties :
- Lipophilicity : The p-tolyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl (Z250-0370, ) or unsubstituted phenyl (e.g., 7-phenyl derivatives, ).
- Hydrogen Bonding : Hydroxyl groups in 3b increase polarity and melting point (303–304°C vs. 148–150°C for methoxy-substituted 3a) .
Synthetic Challenges: N-Methylation: Methylation at position 3 (as in 3a) typically requires methyl iodide and base (e.g., K₂CO₃), with moderate yields (~48%) .
Key Findings:
- Anticancer Potential: Thieno[3,2-d]pyrimidinones with aryl groups (e.g., 3-methoxyphenyl in 3a) show cytotoxicity against cancer cells, suggesting the p-tolyl group in the target compound may enhance tumor selectivity .
Structure-Activity Relationship (SAR) Trends
Position 7 Modifications :
- Electron-Withdrawing Groups (e.g., 4-fluorophenyl in Z250-0370 ) may enhance binding to enzymatic targets (e.g., kinases).
- Electron-Donating Groups (e.g., p-tolyl) could improve metabolic stability and oral bioavailability.
Position 3 Substitutions :
- Methyl vs. bulky groups (e.g., trifluoromethylbenzyl in ) influence steric hindrance and target engagement.
Biological Activity
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H12N2OS
- Molecular Weight : 256.32 g/mol
- CAS Number : 1215566-62-3
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound this compound has shown promising results in various assays.
1. Anticancer Activity
Several studies have explored the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- A study evaluated the cytotoxicity of various thieno[3,2-d]pyrimidine compounds against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 14.5 to 57.01 µM against these cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | MCF-7 | 14.5 |
| 10e | HCT-116 | 57.01 |
| Doxorubicin | MCF-7 | 40.0 |
2. Antibacterial Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antibacterial properties:
- In a comparative study, derivatives were tested against Mycobacterium tuberculosis strains with IC50 values ranging from 6 to 54 µM. Notably, the compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was identified as the most potent with an IC50 of 6 to 18 µM .
3. Anti-inflammatory Activity
The anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives has been assessed in various models:
- Compounds demonstrated varying degrees of inhibition in paw edema models when compared to indomethacin, a standard anti-inflammatory drug. Some derivatives exhibited up to 43% inhibition after four hours .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the thieno[3,2-d]pyrimidine core:
- Substituent Effects : The presence of methyl and phenyl groups significantly influences the biological activity of these compounds.
- Positioning : The position of substituents on the pyrimidine ring affects potency and selectivity against different biological targets.
Case Studies
Several case studies illustrate the application and effectiveness of thieno[3,2-d]pyrimidine derivatives:
- Mycobacterial Inhibition : A study focused on the inhibition of Mycobacterium tuberculosis by various thieno[3,2-d]pyrimidin-4-amines reported promising results with potential for further development in drug combinations targeting energy metabolism .
- Cytotoxicity Testing : Another investigation into the cytotoxic effects against multiple cancer cell lines demonstrated that specific derivatives not only surpassed doxorubicin in efficacy but also presented safer profiles in normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
